2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a bromophenyl group attached to a dioxaborolane ring, which makes it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:
3-Bromophenylboronic acid+Pinacol→this compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an aqueous or alcoholic solvent.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form the corresponding boronic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride to convert the boronic ester to the corresponding alcohol.
Major Products
The major products formed from these reactions include biaryl compounds in the case of Suzuki-Miyaura coupling, boronic acids from oxidation, and alcohols from reduction.
Scientific Research Applications
2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, electronic materials, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the bromine substituent, making it less reactive in certain coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a bromophenyl group, affecting its reactivity and selectivity in reactions.
3-Bromophenylboronic Acid: Similar in reactivity but lacks the dioxaborolane ring, making it less stable and more prone to hydrolysis.
Uniqueness
2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a bromophenyl group and a dioxaborolane ring, which enhances its stability and reactivity in cross-coupling reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules.
Properties
IUPAC Name |
2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCWGLQDAMYXJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433892 | |
Record name | 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594823-67-3 | |
Record name | 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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